

spectroscopic data for 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3022027

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**. The methodologies and expected data presented herein are grounded in established principles of spectroscopy and supported by data from analogous chemical structures, offering a robust framework for researchers, scientists, and drug development professionals. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor and antimicrobial properties.^[1] Accurate spectroscopic characterization is a cornerstone of synthesizing and developing novel pyrazole-based therapeutic agents.

While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this guide will establish the expected spectral characteristics and provide detailed, field-proven protocols for data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively.

Expertise & Experience: Understanding the Causality

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of polar organic molecules and its unobtrusive solvent peaks. The presence of an acidic N-H proton on the pyrazole ring makes DMSO-d₆ particularly suitable, as it will facilitate the observation of this exchangeable proton. The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups will significantly deshield adjacent nuclei, causing them to resonate at higher chemical shifts (downfield).

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, based on data from structurally similar compounds.[\[2\]](#)[\[3\]](#)

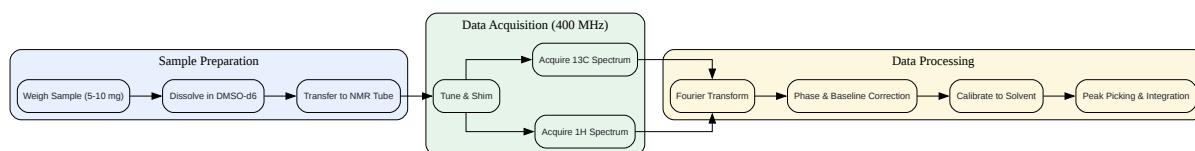
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H	~13.5 - 14.5	Broad Singlet	1H
CH ₃	~2.3 - 2.5	Singlet	3H

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=N (C3)	~148 - 152
C-Cl (C4)	~112 - 116
C-NO ₂ (C5)	~145 - 149
CH ₃	~12 - 15

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition


This protocol ensures high-quality, reproducible NMR data.

Step-by-Step Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**.
 - Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the probe to the DMSO-d₆ solvent.
- ¹H NMR Acquisition:
 - Acquire a standard ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the N-H proton.

- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0-160 ppm.
 - A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the ^1H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ^{13}C spectrum to the solvent peak (δ ~39.52 ppm).
 - Integrate the ^1H signals and pick the peaks for both spectra.

Visualization: NMR Workflow

[Click to download full resolution via product page](#)

Caption: NMR Sample Preparation and Data Acquisition Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Expertise & Experience: Ionization Method Selection

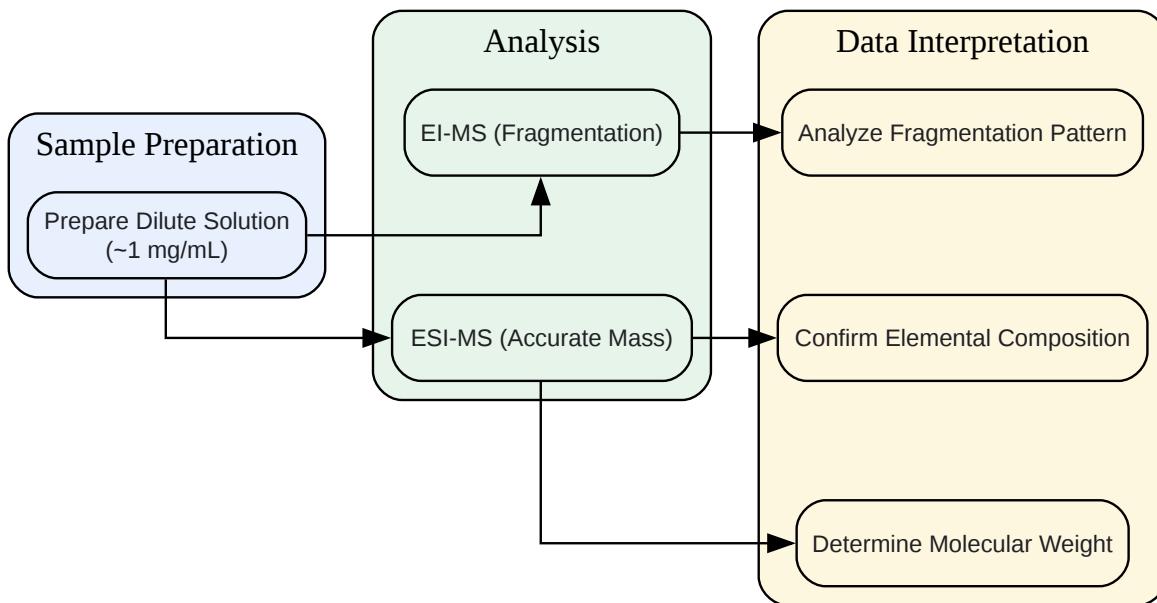
Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is likely to yield a prominent protonated molecular ion $[M+H]^+$. For fragmentation data, Electron Ionization (EI) would be more aggressive, providing a detailed fragmentation pattern that can be used to piece together the structure. The predicted fragmentation is based on established patterns for pyrazoles and nitroaromatic compounds.[\[4\]](#)

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

Ion	Predicted m/z
$[M+H]^+$	162.00648
$[M+Na]^+$	183.98842
$[M-H]^-$	159.99192

Predicted m/z values are for the most abundant isotopes and are based on data from PubChem.[\[5\]](#)[\[6\]](#)


Trustworthiness: A Self-Validating Protocol for Mass Spectrometry

Step-by-Step Protocol:

- Sample Preparation:

- Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- ESI-MS (for accurate mass):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire spectra in both positive and negative ion modes.
 - Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which will confirm the elemental composition.
- EI-MS (for fragmentation):
 - Introduce a small amount of the solid or a concentrated solution via a direct insertion probe or GC inlet.
 - Use a standard electron energy of 70 eV.
 - Acquire the spectrum over a mass range of m/z 40-200.
- Data Analysis:
 - Identify the molecular ion peak.
 - For ESI, confirm the accurate mass and elemental composition.
 - For EI, analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualization: Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Caption: Mass Spectrometry Analysis Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Experience: Interpreting the Spectrum

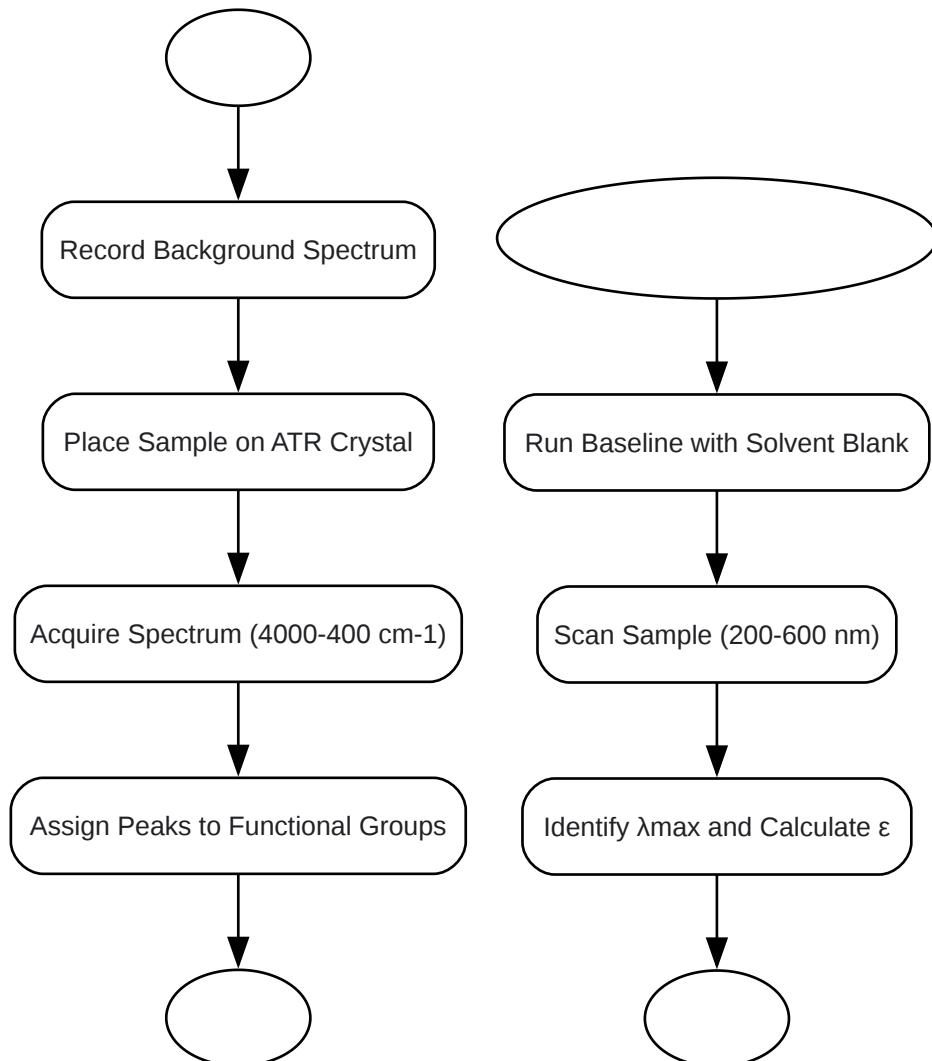
The IR spectrum will be dominated by characteristic absorptions from the N-H, C=N, and NO₂ groups. The N-H stretch will appear as a broad band in the 3100-3300 cm⁻¹ region. The nitro group has two very strong and characteristic stretching vibrations, one asymmetric and one symmetric, which are definitive for its presence. The C-Cl stretch will be found in the fingerprint region.

Expected IR Spectroscopic Data

Table 4: Expected IR Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3300	Medium, Broad
C-H Stretch (methyl)	2950 - 3000	Medium
C=N Stretch (pyrazole ring)	1580 - 1620	Medium-Strong
NO ₂ Asymmetric Stretch	1510 - 1560	Strong
NO ₂ Symmetric Stretch	1340 - 1380	Strong
C-Cl Stretch	700 - 800	Medium-Strong

Expected ranges are based on standard IR correlation tables and data from related compounds.[\[3\]](#)[\[7\]](#)


Trustworthiness: A Self-Validating Protocol for IR Spectroscopy

Step-by-Step Protocol (ATR Method):

- Instrument Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Record a background spectrum.
- Sample Application:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Label the major absorption peaks and assign them to the corresponding functional groups.

Visualization: IR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: UV-Vis Spectroscopy Workflow.

Data Integration and Structural Confirmation

The definitive structural confirmation of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is achieved by integrating the data from all spectroscopic techniques. Mass spectrometry will confirm the molecular formula ($C_4H_4ClN_3O_2$). IR spectroscopy will confirm the presence of N-H, CH_3 , C-Cl, and NO_2 functional groups. Finally, 1H and ^{13}C NMR will provide the exact connectivity of the atoms, confirming the substitution pattern on the pyrazole ring. The combined, unambiguous data from these orthogonal techniques provides a self-validating system for structural verification, which is a critical requirement for any research or development involving novel chemical entities.

References

- Electronic Supplementary Inform
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- **4-chloro-3-methyl-5-nitro-1h-pyrazole**. PubChemLite.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- 4-chloro-1-methyl-3-nitro-1h-pyrazole. PubChemLite.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration.
- 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum. ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-chloro-3-methyl-5-nitro-1h-pyrazole (C4H4CIN3O2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 4-chloro-1-methyl-3-nitro-1h-pyrazole (C4H4CIN3O2) [pubchemlite.lcsb.uni.lu]
- 7. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic data for 4-Chloro-3-methyl-5-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022027#spectroscopic-data-for-4-chloro-3-methyl-5-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com